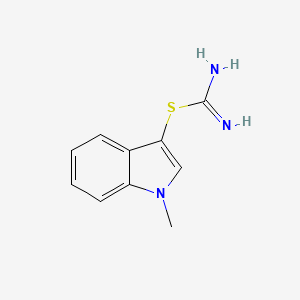

1-Methyl-1H-indol-3-yl carbamimidothioate

Description

Significance of Indole (B1671886) and Carbamimidothioate Scaffolds in Chemical Biology and Medicinal Chemistry

The indole nucleus and the carbamimidothioate group are both recognized as "privileged scaffolds" in drug discovery. This designation refers to molecular frameworks that are capable of binding to a variety of biological targets with high affinity, making them recurring motifs in a wide range of biologically active compounds.

The indole scaffold is a bicyclic aromatic heterocycle that is a cornerstone in medicinal chemistry. It is found in the essential amino acid tryptophan and serves as the core structure for numerous natural products, neurotransmitters like serotonin, and a vast array of synthetic drugs. The versatility of the indole ring allows it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions. This adaptability has led to the development of indole-containing drugs with a broad spectrum of therapeutic applications, as illustrated in the table below. The indole framework is a common feature in agents developed for oncology, infectious diseases, inflammation, and neurology.

| Drug Name | Therapeutic Class | Significance of Indole Moiety |

| Indomethacin | Anti-inflammatory (NSAID) | The indole ring is central to its COX enzyme inhibitory activity. |

| Sumatriptan | Antimigraine (Triptan) | Acts as an agonist for serotonin (5-HT) receptors. |

| Ondansetron | Antiemetic | A selective 5-HT3 receptor antagonist. |

| Sunitinib | Anticancer (Kinase Inhibitor) | The indolinone core is crucial for binding to receptor tyrosine kinases. |

The carbamimidothioate scaffold , also known as an isothiourea derivative, is characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to two other heteroatoms (a second nitrogen and a sulfur). This group is derived from thiourea (B124793), a structural motif known for its ability to form strong, bidentate hydrogen bonds with biological receptors. The S-alkylation of a thiourea precursor to form a carbamimidothioate (or isothiourea) alters its electronic properties and steric profile while retaining its hydrogen-bonding capacity. Isothiourea derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. ontosight.aiacs.org For instance, some S-alkylisothioureas have been identified as potent inhibitors of nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological processes. researchgate.net The functionality is valued for its potential to serve as a bioisosteric replacement for other groups and for its synthetic tractability. nih.gov

Overview of the Chemical Compound 1-Methyl-1H-indol-3-yl carbamimidothioate and its Related Chemical Space

The chemical compound this compound (C₁₀H₁₁N₃S) is a specific molecule that incorporates the two aforementioned scaffolds. It consists of an indole ring that is methylated at the N1 position and substituted at the C3 position with the carbamimidothioate group via a sulfur atom linkage.

As of this writing, this compound is not a widely documented compound in peer-reviewed medicinal chemistry literature, suggesting it may be a novel structure, a synthetic intermediate, or part of a proprietary chemical library. There are no extensive studies detailing its synthesis or biological activity. However, its chemical properties can be predicted based on its structure, which are summarized in the table below.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₀H₁₁N₃S |

| Molecular Weight | 205.28 g/mol |

| IUPAC Name | (1-methyl-1H-indol-3-yl) carbamimidothioate |

| Core Scaffolds | 1-Methyl-1H-indole, Carbamimidothioate |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| LogP (Predicted) | ~2.5 - 3.0 |

The related chemical space around this compound is rich and actively explored. The 1-methyl-1H-indole core is a common starting point in synthetic chemistry. The methylation at the N1 position prevents the indole nitrogen from acting as a hydrogen bond donor, which can be a crucial modification for tuning receptor affinity and improving pharmacokinetic properties. The C3 position of the indole ring is the most nucleophilic and is frequently used as a point for derivatization to introduce various functional groups.

Research on related analogs focuses on attaching different moieties to the 3-position of the 1-methyl-indole core to achieve specific biological outcomes. For example, derivatives bearing acetamide groups have been synthesized and evaluated as potent inhibitors of tubulin polymerization for anticancer applications. Other studies have explored attaching hydrazone or carboxamide functionalities at this position to generate compounds with antimicrobial or other activities. mdpi.com The synthesis of such compounds typically involves precursor molecules like 1-methyl-1H-indole-3-carbaldehyde or 1-methyl-1H-indole-3-carboxylic acid. nih.gov

The exploration of this compound would thus fall within a rational drug design strategy, aiming to combine the established biological relevance of the 1-methyl-indole scaffold with the unique chemical properties and bioactivity potential of the carbamimidothioate group.

Structure

3D Structure

Properties

IUPAC Name |

(1-methylindol-3-yl) carbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-13-6-9(14-10(11)12)7-4-2-3-5-8(7)13/h2-6H,1H3,(H3,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUHVXYYOSTZTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)SC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365917 | |

| Record name | AG-H-10763 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776253-96-4 | |

| Record name | AG-H-10763 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Strategies for the Construction of the 1-Methyl-1H-indol-3-yl Substructure

The 1-methyl-1H-indole core is a common scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. These can be broadly categorized into classical indole (B1671886) syntheses followed by N-methylation, or methods that incorporate the N-methyl group from the outset.

Traditional methods like the Fischer, Bischler, and Reissert indole syntheses are foundational, though often require harsh conditions. openmedicinalchemistryjournal.com More contemporary approaches focus on milder conditions and greater functional group tolerance. The Gassman indole synthesis, for example, allows for the preparation of 3-thioalkoxyindoles which can be subsequently desulfurized. luc.edu Another versatile method involves the acid-catalyzed intramolecular cyclization of α-anilino acetals. luc.edu

For the specific introduction of the methyl group at the N1 position, direct alkylation of the indole nitrogen is a common strategy. This is typically achieved by treating the parent indole with a methylating agent such as methyl iodide in the presence of a base. rsc.org Alternatively, syntheses can commence with N-methylated anilines as starting materials.

Recent advancements in synthetic methodology offer more elegant and efficient routes. Metal-catalyzed reactions, particularly those involving palladium, have become powerful tools for constructing the indole nucleus. nih.gov For instance, palladium-catalyzed coupling reactions can be employed to form key C-C or C-N bonds in the indole ring system. mdpi.comrsc.orgrsc.org Furthermore, novel metal-free approaches are emerging, such as the iodine-mediated cyclization of N-aryl enamines. mdpi.com Microwave-assisted organic synthesis has also been shown to accelerate indole synthesis, often leading to higher yields in shorter reaction times. openmedicinalchemistryjournal.com

A variety of substituted indoles can be synthesized through these methods, providing a range of precursors for the final target compound. mdpi.comnih.govscirp.org

Synthesis of the Carbamimidothioate Functionality

The carbamimidothioate group, also known as an isothiourea, is typically synthesized from thiourea (B124793) or its derivatives. A common and straightforward method involves the S-alkylation of thiourea with an appropriate alkyl halide. For instance, methyl carbamimidothioate can be prepared by reacting thiourea with methyl iodide. chemicalbook.com

The general reaction involves the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the alkyl halide, leading to the formation of an S-alkylisothiouronium salt. Subsequent treatment with a base can liberate the free carbamimidothioate, although often the salt itself is used in subsequent reactions.

| Reactant 1 | Reactant 2 | Product | General Conditions |

|---|---|---|---|

| Thiourea | Alkyl Halide (e.g., Methyl Iodide) | S-Alkylisothiouronium Salt | Reaction in a suitable solvent like ethanol. chemicalbook.com |

| 4-Aminobenzensulphonamide | Potassium Thiocyanate (KSCN) | 4-Thioureidobenzenesulphonamide | Reflux in aqueous HCl. nih.gov |

This functional group can also be installed by reacting a primary amine with a thiocyanate, followed by alkylation. For example, 4-aminobenzensulphonamide can be converted to 4-thioureidobenzenesulphonamide by treatment with potassium thiocyanate, which can then be S-alkylated. nih.gov

Coupling Reactions and Derivatization Approaches for the Compound and its Analogs

The final step in the synthesis of 1-Methyl-1H-indol-3-yl carbamimidothioate would involve the coupling of the 1-methyl-1H-indol-3-yl moiety with the carbamimidothioate group. A plausible approach would be the reaction of a suitable electrophilic indole precursor with a nucleophilic carbamimidothioate species, or vice versa.

One potential strategy involves the generation of an electrophile at the 3-position of the 1-methyl-1H-indole ring. For example, gramine (B1672134) (3-((dimethylamino)methyl)-1H-indole) can be methylated to form a quaternary ammonium (B1175870) salt, which is a good leaving group and allows for nucleophilic substitution at the 3-methyl position. nih.gov In this case, thiourea or a pre-formed carbamimidothioate could act as the nucleophile.

Alternatively, a nucleophilic indole, such as 1-methylindole (B147185) itself, can react with an electrophilic carbamimidothioate derivative. Modern cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, are widely used to functionalize the indole ring at various positions and could be adapted for this purpose. mdpi.com For instance, a halogenated indole could be coupled with a suitable organometallic carbamimidothioate reagent. Transition-metal-free coupling reactions are also gaining prominence for C-C and C-N bond formation involving indoles. researchgate.net

Derivatization of the final compound can be achieved by modifying either the indole ring or the carbamimidothioate functionality. Substituents can be introduced onto the indole nucleus using various electrophilic substitution reactions or by starting with appropriately substituted indole precursors. mdpi.com The carbamimidothioate group also offers opportunities for modification, for instance, by N-alkylation or N-acylation of the amino group.

Novel Synthetic Routes and Methodological Advancements

The field of indole synthesis is continually evolving, with a focus on developing more efficient, sustainable, and versatile methods. openmedicinalchemistryjournal.com One area of significant progress is the use of flow chemistry, which allows for the rapid and controlled synthesis of reactive intermediates. nih.gov For example, the generation of (1H-indol-3-yl)methyl electrophiles, which are often unstable, can be achieved in a microflow reactor, enabling their immediate use in subsequent reactions. nih.gov

One-pot, multi-component reactions are also gaining traction as they allow for the construction of complex molecules from simple starting materials in a single step, reducing waste and improving efficiency. nih.govfrontiersin.org Such a strategy could potentially be developed for the synthesis of this compound and its derivatives.

The development of novel catalysts, including those based on earth-abundant metals and organocatalysts, is another key area of research. These catalysts can offer new reactivities and selectivities, enabling the synthesis of previously inaccessible indole derivatives. Photocatalysis is also emerging as a powerful tool for the formation of C-C and C-N bonds under mild conditions. rsc.org

| Methodology | Description | Potential Advantage |

|---|---|---|

| Flow Chemistry | Synthesis in continuous flow reactors. nih.gov | Rapid generation and use of unstable intermediates, improved safety and scalability. nih.gov |

| Multi-component Reactions | Combining three or more reactants in a single step. nih.govfrontiersin.org | Increased efficiency, reduced waste, and rapid access to molecular diversity. nih.govfrontiersin.org |

| Novel Catalysis | Use of new metal-based or organic catalysts. | Milder reaction conditions, higher selectivity, and access to new chemical space. |

| Photocatalysis | Use of light to drive chemical reactions. rsc.org | Mild reaction conditions and unique reactivity patterns. rsc.org |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Indole (B1671886) Nucleus in 1-Methyl-1H-indol-3-yl carbamimidothioate

The indole nucleus is inherently reactive towards electrophiles, with the C3 position being the most nucleophilic site. researchgate.net However, in the title compound, the C3 position is already substituted. This directs subsequent electrophilic substitutions to other positions on the heterocyclic ring or the benzene (B151609) portion of the molecule. The presence of the N-methyl group prevents electrophilic attack or substitution at the indole nitrogen.

Electrophilic substitution on 3-substituted indoles can proceed at the C2 position or at the C4, C5, C6, and C7 positions of the benzene ring. researchgate.net The outcome is often influenced by the nature of the substituent at C3 and the reaction conditions. A substituent that deactivates the ring, for example by protonation of the carbamimidothioate group under acidic conditions, would make electrophilic substitution more challenging and could favor substitution on the benzene ring.

Common electrophilic substitution reactions applicable to the 1-methylindole (B147185) nucleus include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) typically at the C2 or C6 positions.

Nitration: Introduction of a nitro group (-NO₂), usually onto the benzene ring at the C6 position under controlled conditions.

Friedel-Crafts Reactions: Acylation or alkylation, catalyzed by Lewis acids, can occur at the C2 or C6 positions. The alkylation of 3-substituted indoles at the C2 position has been demonstrated using various electrophiles. nih.govrsc.org

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the indole nucleus, typically at the C2 position when C3 is blocked. orgchemres.orgsid.ir The reaction uses a Vilsmeier reagent, generated from a tertiary amide like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). quimicaorganica.org

The following table summarizes potential electrophilic substitution reactions on the indole nucleus.

| Reaction Type | Reagent(s) | Potential Position of Substitution | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | C2 | 2-Bromo-1-methyl-1H-indol-3-yl carbamimidothioate |

| Nitration | HNO₃/H₂SO₄ | C6 | 1-Methyl-6-nitro-1H-indol-3-yl carbamimidothioate |

| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | C2 | 2-Acetyl-1-methyl-1H-indol-3-yl carbamimidothioate |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | C2 | 2-Formyl-1-methyl-1H-indol-3-yl carbamimidothioate |

Chemical Transformations of the Carbamimidothioate Group

The carbamimidothioate group is a versatile functional handle for derivatization. As an S-alkylisothiourea derivative, it possesses several reactive sites: the sulfur atom, the two nitrogen atoms, and the central carbon atom.

Key transformations include:

Hydrolysis: Under basic conditions, the S-methylisothiourea moiety can be hydrolyzed to yield a thiol. This would transform the compound into 1-methyl-1H-indole-3-thiol, releasing urea (B33335) and methanethiol (B179389) as byproducts. jst.go.jp

Acylation: The primary and secondary amine functionalities within the carbamimidothioate group can react with acylating agents (e.g., acid chlorides, anhydrides) to form N-acylated derivatives.

Reaction with Carbonyls: The terminal -NH₂ group can undergo condensation with aldehydes and ketones to form the corresponding Schiff bases or imines.

Cyclocondensation Reactions: The isothiourea moiety is a valuable precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. researchgate.net For example, reaction with α-haloketones can lead to the formation of aminothiazole rings, while reaction with β-dicarbonyl compounds can yield pyrimidine (B1678525) derivatives. researchgate.net

The table below outlines some potential chemical transformations of the carbamimidothioate group.

| Reaction Type | Reagent(s) | Functional Group Transformation | Potential Product Class |

| Basic Hydrolysis | NaOH (aq), heat | Carbamimidothioate → Thiol | Indole-3-thiol |

| N-Acetylation | Acetic anhydride | -NH₂ → -NH-C(O)CH₃ | N-Acetyl isothiourea derivative |

| Schiff Base Formation | Benzaldehyde | -NH₂ → -N=CH-Ph | N-Benzylidene isothiourea derivative |

| Heterocycle Formation | 2-Bromoacetophenone | Isothiourea → Aminothiazole | 2-Amino-4-phenylthiazole derivative |

| Heterocycle Formation | Acetylacetone | Isothiourea → Pyrimidine | Dimethylpyrimidine derivative |

Design and Synthesis of Analogs and Hybrid Molecules Containing the Core Structure

The core structure of this compound can be systematically modified to generate a library of analogs for structure-activity relationship studies. Derivatization strategies can target either the indole nucleus or the carbamimidothioate side chain.

Indole Nucleus Modification: Based on the reactivity outlined in section 4.1, analogs can be synthesized by introducing various substituents (halogens, nitro, acyl, alkyl groups) at the C2, C4, C5, C6, or C7 positions. For example, a Friedel-Crafts reaction could be used to introduce a benzoyl group at the C2 position, creating a hybrid molecule with a benzophenone (B1666685) moiety. mdpi.com

Carbamimidothioate Side-Chain Modification: The amino groups of the side chain can be derivatized. Alkylation, acylation, or sulfonylation of the nitrogen atoms can produce a range of substituted guanidine-like structures. The terminal amino group can also be replaced through reactions that lead to different functional groups.

Hybrid Molecule Synthesis: The core structure can be linked to other molecular scaffolds. For instance, the thiol generated from hydrolysis could be used as a nucleophile in Michael additions or substitution reactions to attach other pharmacologically relevant moieties. Alternatively, an acyl group introduced onto the indole ring could serve as a linker to connect other molecules via ester or amide bonds.

Elucidation of Reaction Mechanisms and Identification of Intermediates

Understanding the mechanisms of the aforementioned reactions is crucial for controlling reaction outcomes and predicting product structures.

Mechanism of Electrophilic Substitution on the Indole Nucleus: For electrophilic attack on a 3-substituted indole, two main pathways are considered. One is direct attack at an available position, such as C2 or a position on the benzene ring, proceeding through a standard arenium ion (sigma complex) intermediate. An alternative, well-documented mechanism involves the initial attack of the electrophile at the already substituted C3 position. rsc.org This forms a spirocyclic indolenine intermediate (a type of Wheland intermediate). This intermediate is unstable and undergoes a 1,2-migration of one of the C3 substituents to the C2 position, restoring aromaticity and resulting in a 2,3-disubstituted indole. rsc.org

Vilsmeier-Haack Reaction Mechanism: This reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium cation [ClCH=N(CH₃)₂]⁺, from the reaction of DMF with POCl₃. The electron-rich indole nucleus then attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product. semanticscholar.org

Mechanism of Isothiourea Hydrolysis: The basic hydrolysis of an S-alkylisothiourea likely proceeds via nucleophilic attack of a hydroxide (B78521) ion at the central carbon atom of the carbamimidothioate group. This forms a tetrahedral intermediate which can then collapse, leading to the cleavage of the C-S bond and eventual formation of the thiol, urea, and alcohol (or methanethiol in this case).

N-Acyliminium Ion Intermediates: In certain reactions, particularly those involving acylation and subsequent cyclization, N-acyliminium ions can be formed as key reactive intermediates. nih.govacs.orgresearchgate.net These highly electrophilic species are readily attacked by intramolecular or intermolecular nucleophiles, including the indole ring itself, leading to the formation of new carbon-carbon bonds. researchgate.net

Spectroscopic and Advanced Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Methyl-1H-indol-3-yl carbamimidothioate in solution. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, their connectivity, and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 1-methyl-1H-indole core and the carbamimidothioate side chain. The N-methyl group would likely appear as a sharp singlet in the upfield region, typically around 3.7-3.9 ppm. The protons on the indole (B1671886) ring will show characteristic chemical shifts and coupling patterns. For instance, the C2-H proton is anticipated to be a singlet or a narrow multiplet in the downfield region, often around 7.0-7.5 ppm. The aromatic protons on the benzene (B151609) portion of the indole ring (C4-H, C5-H, C6-H, and C7-H) would resonate in the range of 7.0-8.0 ppm, with their specific chemical shifts and multiplicities being dependent on the solvent and any potential substitution. The protons of the carbamimidothioate group (-S-C(=NH)-NH₂) would likely appear as broad signals due to quadrupole broadening from the nitrogen atoms and chemical exchange, with their chemical shifts being highly dependent on the solvent and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The N-methyl carbon would be expected in the aliphatic region, typically around 30-35 ppm. The carbons of the indole ring would resonate in the aromatic region (approximately 100-140 ppm), with the C2 and C3 carbons showing characteristic shifts influenced by the nitrogen atom and the carbamimidothioate substituent. The carbon of the carbamimidothioate group (C=N) would be expected to appear in the downfield region of the spectrum, likely above 150 ppm.

Predicted ¹H and ¹³C NMR Data:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-CH₃ | ~3.8 | ~33 |

| C2-H | ~7.2 | ~125 |

| C3 | - | ~110 |

| C4-H | ~7.6 | ~122 |

| C5-H | ~7.2 | ~121 |

| C6-H | ~7.1 | ~120 |

| C7-H | ~7.5 | ~110 |

| C7a | - | ~137 |

| C3a | - | ~128 |

| S-C(=NH)NH₂ | Broad signals | >150 |

Note: The predicted values are based on the analysis of similar indole and isothiourea derivatives and may vary depending on the experimental conditions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis.

Molecular Ion Peak: In an electron ionization (EI) or a soft ionization mass spectrum (e.g., ESI, CI), the compound is expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition with high accuracy, confirming the molecular formula.

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the C3-S bond, leading to the formation of a stable 1-methyl-1H-indol-3-yl cation. Another characteristic fragmentation could be the loss of the carbamimidothioate side chain or parts of it, such as the loss of ammonia (B1221849) or thiourea (B124793) fragments. The fragmentation of the indole ring itself, though less common under soft ionization conditions, could also be observed, providing further structural confirmation.

Expected Fragmentation Data:

| m/z Value | Possible Fragment Ion |

| [M]⁺ or [M+H]⁺ | Molecular ion |

| [M - NH₃]⁺ | Loss of ammonia from the carbamimidothioate group |

| [M - HNCS]⁺ | Loss of isothiocyanic acid |

| [C₉H₉N]⁺ | 1-Methyl-1H-indole fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of specific bonds. The IR spectrum would be expected to show characteristic absorption bands for the N-H, C=N, C-N, and C-S bonds of the carbamimidothioate group, as well as the C-H and C=C bonds of the indole ring. The N-H stretching vibrations of the amino group would likely appear as a broad band in the region of 3200-3400 cm⁻¹. The C=N stretching vibration of the imino group is expected in the range of 1600-1650 cm⁻¹. The aromatic C-H stretching and C=C stretching vibrations of the indole ring would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring is a strong chromophore, and this compound is expected to exhibit characteristic absorption maxima in the UV region, typically around 220 nm and 280 nm, corresponding to the π-π* transitions of the indole nucleus. The presence of the carbamimidothioate substituent at the C3 position may cause a slight shift in the absorption maxima compared to unsubstituted 1-methylindole (B147185).

Advanced Chromatographic Techniques for Purification and Analysis

Advanced chromatographic techniques are essential for the purification and analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, quantification, and purification of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective for its analysis. The retention time of the compound would be a characteristic parameter for its identification. HPLC coupled with a UV detector would allow for quantitative analysis, while preparative HPLC could be used for purification.

Gas Chromatography (GC): Gas chromatography could also be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. Derivatization might be necessary to improve its volatility. GC coupled with a mass spectrometer (GC-MS) would provide both separation and structural information, making it a powerful tool for identification and purity assessment.

Chromatographic Parameters:

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method |

| HPLC | C18 | Acetonitrile/Water or Methanol/Water gradient or isocratic | UV-Vis, MS |

| GC | Capillary column | Helium or Nitrogen | FID, MS |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are no published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or Hartree-Fock methods, specifically for 1-Methyl-1H-indol-3-yl carbamimidothioate. Such calculations would typically provide insights into the molecule's electronic properties, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), electrostatic potential maps, and atomic charges. This information is valuable for predicting the compound's reactivity, stability, and potential sites for metabolic transformation. Without dedicated studies, these properties remain uncharacterized for this specific molecule.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

No molecular docking or molecular dynamics (MD) simulation studies have been reported for this compound. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. This is often followed by MD simulations to assess the stability of the ligand-protein complex over time. While numerous indole (B1671886) derivatives have been investigated using these methods against various targets, this specific compound has not been the subject of such research. researchgate.netnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

A search of the scientific literature did not reveal any Quantitative Structure-Activity Relationship (QSAR) models that include this compound. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.orgnih.gov These models are used to predict the activity of new, untested compounds. The absence of this compound in any QSAR dataset means its biological activity cannot be predicted based on existing models.

De Novo Drug Design and Virtual Screening Applications

There is no evidence of this compound being used as a scaffold or hit compound in de novo drug design or being identified through virtual screening campaigns. researchgate.net De novo design involves the computational creation of novel molecular structures with desired properties, while virtual screening involves the computational assessment of large libraries of existing compounds to identify potential drug candidates.

Biological Activities and Mechanistic Investigations

Receptor Modulation and Ligand-Receptor Interactions7.2.1. Histamine (B1213489) Receptor Modulation (e.g., H4R agonists/antagonists)

Due to the lack of specific data for "this compound," no data tables or a list of mentioned compounds can be generated as per the instructions.

Adenosine Receptor (A3AR) Ligand Properties

Following a comprehensive search of available literature, no studies were identified that specifically investigate or establish the properties of this compound as a ligand for the Adenosine A3 receptor (A3AR).

Muscarinic Acetylcholine Receptor Modulation

There is currently no scientific data available from the conducted searches to suggest that this compound is involved in the modulation of Muscarinic Acetylcholine Receptors.

Endothelin Receptor Signaling and Functional Selectivity

Research findings detailing the role of this compound in Endothelin Receptor signaling or its functional selectivity are not available in the reviewed scientific literature.

Antiproliferative and Anticancer Mechanisms

This compound (GW5074) is recognized as a potent and selective inhibitor of c-Raf kinase, a key protein in cell signaling pathways that regulate cell proliferation and survival. medchemexpress.comselleckchem.com Its mechanisms as an antiproliferative and anticancer agent have been explored in several studies.

Induction of Apoptosis

The compound has demonstrated the ability to induce apoptosis, or programmed cell death, in certain cancer cells. In studies involving human colorectal cancer (CRC) cell lines, such as HCT116 and LoVo, GW5074 was found to suppress cellular proliferation and induce apoptosis. nih.govnih.gov The mechanism of apoptosis induction involves the cleavage of key proteins such as procaspase-3 and PARP-1, which are hallmarks of the apoptotic process. nih.gov

Interestingly, the effect of GW5074 on apoptosis can be context-dependent. While it promotes cell death in cancer cells, it has been shown to have a neuroprotective role by inhibiting apoptosis in neuronal cells. medchemexpress.comnih.gov For instance, it blocks cell death induced by low potassium (LK) in cerebellar granule neurons. medchemexpress.comselleckchem.comnih.gov

| Cell Type | Effect of GW5074 on Apoptosis | Mechanism |

| Colorectal Cancer Cells (HCT116, LoVo) | Induces apoptosis | Activation and cleavage of Caspase 3 and PARP nih.gov |

| Pancreatic Cancer Cells | Implicated in apoptosis | Potentiates anticancer activity of other agents nih.gov |

| Cerebellar Granule Neurons | Inhibits apoptosis | Blocks LK-induced cell death pathway medchemexpress.comselleckchem.com |

Cell Cycle Arrest (e.g., G2/M phase)

Investigations into the effect of this compound on the cell cycle have revealed its capacity to cause cell cycle arrest, although not specifically in the G2/M phase as hypothesized in all cases.

In human colorectal cancer cells (HCT116 and LoVo), treatment with GW5074 led to an increase in the subG1 population, which is indicative of apoptotic cells, and a decrease in the S phase population. nih.gov In a different context, when combined with retinoic acid (RA), GW5074 was shown to enhance cell cycle arrest in the G1/G0 phase in wild-type HL-60 promyelocytic leukemia cells. nih.gov

| Cell Line | Phase of Cell Cycle Arrest | Observations |

| HL-60 (Leukemia) | G1/G0 phase | Effect observed in combination with retinoic acid (RA) nih.gov |

| HCT116 & LoVo (Colorectal) | Decrease in S phase | Accompanied by an increase in the subG1 (apoptotic) population nih.govresearchgate.net |

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., HeLa, MCF-7, HT-29)

While this compound has demonstrated cytotoxic effects against certain cancer cell lines, specific data on its activity against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells were not identified in the reviewed literature.

Antimicrobial Activities and Mechanisms

While direct studies on the antimicrobial properties of this compound are not extensively documented, research into structurally related indole (B1671886) derivatives highlights the potential of this chemical scaffold as a source of new antimicrobial agents. The indole nucleus is a key component in many compounds that exhibit significant biological activity, including the ability to inhibit the growth of various pathogens. nih.gov

Antibacterial Effects (e.g., against Gram-negative bacteria)

Investigations into indole derivatives have demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, a series of aminoguanidyl indole derivatives were synthesized and tested against a panel of ESKAPE pathogens, which are known for their multidrug resistance. nih.gov Many of these compounds showed potent antibacterial activities with Minimum Inhibitory Concentrations (MICs) ranging from 2–16 µg/mL against susceptible strains. nih.gov It was noted that both Gram-positive and Gram-negative bacteria displayed similar susceptibility to these compounds. nih.gov

Another study focused on (Z)-[5-(1-Methyl-1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl] acetic acid, a derivative containing the 1-methyl-1H-indole core. This compound, along with others in its series, exhibited antibacterial potency, in some cases greater than the antibiotic ampicillin, against a panel of eight Gram-positive and Gram-negative bacterial species, including Escherichia coli and Pseudomonas aeruginosa. nih.gov Similarly, research on 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides showed growth-inhibitory activity towards Gram-negative bacteria in the range of 128–1024 μg/mL. researchgate.net These findings underscore the versatility of the indole scaffold in antimicrobial drug discovery and suggest that modifications at the 3-position are crucial for biological activity.

Anti-inflammatory Response Investigations

The indole core is a prominent feature in many compounds investigated for anti-inflammatory properties. While specific data on this compound is limited, extensive research on the related indole derivative NC009-1 provides significant insight into the potential anti-inflammatory mechanisms of this compound class.

NC009-1 has been shown to exert potent anti-inflammatory effects in various in vitro and in vivo models. In studies using microglia, the primary immune cells of the central nervous system, NC009-1 significantly mitigated the release of pro-inflammatory mediators. nih.govnih.gov Pre-treatment with NC009-1 led to a marked reduction in nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in microglia activated by toxins. nih.govaging-us.com

The mechanism of this anti-inflammatory action involves the modulation of key signaling pathways. Research indicates that NC009-1 can suppress the activation of the NLR family pyrin domain containing 3 (NLRP3) and NLRP1 inflammasomes. nih.govresearchgate.net The inflammasome is a multiprotein complex responsible for the activation of inflammatory caspases and the subsequent processing and release of pro-inflammatory cytokines like IL-1β. By downregulating components like NLRP3, NLRP1, and caspase-1, NC009-1 effectively dampens the inflammatory cascade. nih.govresearchgate.net Furthermore, its protective effects are mediated by downregulating downstream pathways including those involving NF-κB, JNK/JUN, and JAK2/STAT3. nih.govnih.gov

The table below summarizes the observed anti-inflammatory effects of the related indole derivative NC009-1.

| Biological Target / Mediator | Observed Effect of NC009-1 | Model System |

| Nitric Oxide (NO) | Reduction in release | α-synuclein-activated BV-2 microglia |

| Interleukin-1β (IL-1β) | Reduction in expression and release | α-synuclein-activated BV-2 microglia |

| Interleukin-6 (IL-6) | Reduction in expression and release | α-synuclein-activated BV-2 microglia |

| Tumor Necrosis Factor-α (TNF-α) | Reduction in expression and release | α-synuclein-activated BV-2 microglia |

| NLRP3 Inflammasome | Suppression of activation | MPP+-activated HMC3 microglia |

| NLRP1 Inflammasome | Reduction in levels | A53T α-synuclein expressing BE(2)-M17 cells |

| NF-κB Pathway | Attenuation of activation | A53T α-synuclein expressing BE(2)-M17 cells |

Analgesic and Antiparkinsonian Effects of Related Indole-Thiourea Structures

The therapeutic potential of indole derivatives extends to neurodegenerative disorders and pain management. The structural similarity of this compound to indole-thiourea compounds suggests a potential for similar neurological activities.

Studies on the indole derivative NC009-1 have demonstrated significant neuroprotective effects in models of Parkinson's disease (PD). researchgate.net PD is characterized by the loss of dopaminergic neurons and the aggregation of α-synuclein protein. nih.gov NC009-1 was found to reduce α-synuclein aggregation, protect against neuroinflammation and oxidative stress, and promote neurite outgrowth in neuronal cell lines expressing a mutant form of α-synuclein. nih.govnih.gov In animal models of PD, administration of NC009-1 ameliorated motor deficits and increased dopamine (B1211576) levels in the brain. researchgate.net These protective effects were linked to the downregulation of inflammatory pathways and the upregulation of antioxidant response pathways, including those involving NRF2 and SOD2. researchgate.net

While direct analgesic studies on this compound are not available, the anti-inflammatory properties observed in related compounds are often correlated with analgesic effects. For example, the indole derivative N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) was found to reduce pain response in the inflammatory phase of the formalin test, suggesting peripheral analgesic activity linked to its anti-inflammatory mechanism. nih.gov

Exploration of Other Reported Biological Effects and Associated Pathways

Beyond antimicrobial, anti-inflammatory, and neuroprotective activities, the indole scaffold is associated with a diverse array of other biological effects.

Antioxidant Activity : Oxidative stress is a key pathological factor in many diseases. The indole derivative NC009-1 has been shown to possess oxygen radical antioxidant capacity. aging-us.com Its neuroprotective effects in Parkinson's disease models are partly attributed to the reduction of oxidative stress and the upregulation of antioxidant enzymes like SOD2, NRF2, and NQO1. researchgate.net

Enzyme Inhibition : Indole-thiourea derivatives have been investigated as inhibitors of various enzymes. One study identified a series of these compounds as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov This suggests a potential application for such compounds in treating hyperpigmentation disorders. The study highlighted that the thiosemicarbazone group, structurally related to the carbamimidothioate moiety, is critical for this inhibitory activity. nih.gov

The diverse biological activities reported for indole derivatives, particularly those with substitutions at the 3-position, indicate that this compound is a compound of interest for further pharmacological investigation. The existing research on related structures provides a strong foundation for exploring its potential therapeutic applications across various disease pathways.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substitution Patterns on Indole (B1671886) and Carbamimidothioate Moieties on Biological Activity

There is no specific data in the current body of scientific literature detailing the structure-activity relationships for 1-Methyl-1H-indol-3-yl carbamimidothioate. Research on other indole-based compounds demonstrates that substitutions on the indole ring system can significantly influence biological activity. For instance, studies on different series of indole derivatives have shown that the nature and position of substituents can modulate their antimicrobial or anticancer properties. However, without experimental data on this compound and its analogs, any discussion on the impact of substitution patterns would be purely speculative.

Elucidation of Pharmacophores and Key Binding Determinants for Target Interactions

The pharmacophore for this compound has not been defined, as there are no published studies on its biological targets or mechanism of action. Pharmacophore modeling requires a set of active molecules and knowledge of their interaction with a specific biological target to identify the essential structural features responsible for their activity. This information is currently absent for the specified compound.

Rational Design of Derivatives for Enhanced Potency and Selectivity

The process of rational drug design is contingent on a foundational understanding of a lead compound's biological activity and its interactions with a target. Given the absence of such data for this compound, there are no documented efforts to rationally design derivatives with enhanced potency and selectivity.

Conformational Analysis and its Influence on Biological Interactions

Conformational analysis, the study of the three-dimensional shapes of a molecule and their relative energies, is crucial for understanding how a molecule interacts with its biological target. No conformational analysis studies for this compound have been reported. Such an analysis would typically involve computational modeling or experimental techniques like X-ray crystallography or NMR spectroscopy, none of which have been applied to this compound according to available records.

Potential Applications in Chemical Biology and Drug Discovery Research

Development as Molecular Probes and Research Tools for Biological Systems

The unique chemical features of 1-Methyl-1H-indol-3-yl carbamimidothioate make it a candidate for development as a molecular probe. The indole (B1671886) ring is known to interact with various biological targets, including enzymes and receptors. The carbamimidothioate group can be functionalized with reporter groups such as fluorophores or affinity tags, enabling the study of biological processes. For instance, such probes could be used to investigate the binding pockets of proteins that recognize indole-containing ligands. The development of molecular probes based on this scaffold could aid in target identification and validation in the early stages of drug discovery.

Inspiration for Novel Pharmacological Agents in Preclinical Development

The indole-3-carbamimidothioate scaffold can serve as a template for the design of novel pharmacological agents. Derivatives of indole-3-carboxamides have been investigated for their antimicrobial and antibiotic-potentiating activities. mdpi.com Specifically, these compounds have shown potential in targeting bacterial membranes. mdpi.com Furthermore, indole-3-carboxylic acid derivatives have been explored as dual inhibitors of Bcl-2 and Mcl-1, which are important targets in cancer therapy. nih.gov The carbamimidothioate group in this compound could offer a different set of interactions with these or other biological targets compared to the more commonly studied carboxamides and carboxylic acids, potentially leading to new therapeutic agents with improved potency or selectivity.

Table of Related Indole Derivatives and Their Biological Activities

| Compound Class | Biological Target/Activity | Reference |

| Indole-3-carboxamido-polyamine conjugates | Bacterial membranes, antibiotic potentiators | mdpi.com |

| Indole-3-carboxylic acid derivatives | Bcl-2/Mcl-1 dual inhibitors (cancer) | nih.gov |

| Indole-3-carboxylic acid derivatives of amino acids | Antibacterial and anthelmintic activities | researchgate.net |

Role in Materials Science and Biochemistry Research

Beyond its potential in drug discovery, the structural characteristics of this compound are also relevant to materials science and biochemistry. The indole moiety can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules and the formation of ordered materials. The carbamimidothioate group can engage in specific hydrogen bonding patterns, further directing the supramolecular organization of the compound. These properties could be harnessed to create novel biomaterials or functional surfaces. In biochemistry, the compound could be used as a building block for the synthesis of more complex molecules, such as peptide mimics or enzyme inhibitors, where the indole group provides a key recognition element.

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Biological Targets for 1-Methyl-1H-indol-3-yl carbamimidothioate Analogs

The indole (B1671886) nucleus is a cornerstone in medicinal chemistry, known to interact with a vast array of biological targets. nih.govrsc.org Analogs of this compound are thus candidates for interacting with numerous proteins and enzymes, and a systematic exploration of undiscovered biological targets is a paramount research objective. The inherent ability of the indole scaffold to mimic peptide structures and bind reversibly to enzymes offers significant opportunities to discover novel drugs with distinct mechanisms of action. researchgate.net

Future research should extend beyond well-established indole targets like tubulin and protein kinases. nih.govnih.gov High-throughput screening of diversified libraries of these analogs against a wide panel of receptors, ion channels, epigenetic modifiers, and enzymes involved in metabolic pathways could reveal unexpected therapeutic applications. Given the structural diversity of indole-based compounds, they have been successfully developed as ligands for targets ranging from the GABA-A chloride channel to the translocator protein (TSPO). nih.gov This versatility underscores the potential for identifying novel molecular targets for this compound derivatives.

Table 1: Potential Undiscovered Target Classes for Indole-Carbamimidothioate Analogs

| Target Class | Rationale for Exploration | Potential Therapeutic Areas |

|---|---|---|

| Epigenetic Modulators (e.g., HDACs, HATs) | The indole scaffold is present in known epigenetic inhibitors. The carbamimidothioate moiety could offer unique binding interactions. | Oncology, Neurodegenerative Diseases |

| Ion Channels (e.g., K+, Na+, Ca2+ channels) | Many small molecule drugs target ion channels; the lipophilic nature of the indole ring could facilitate membrane interaction. | Cardiovascular Diseases, Neurology |

| Nuclear Receptors (e.g., PPARs, LXRs) | Indole derivatives can act as modulators of nuclear receptors, influencing metabolic and inflammatory pathways. | Metabolic Disorders, Inflammation |

| G-Protein Coupled Receptors (GPCRs) | As the largest family of drug targets, unexplored GPCRs remain a high-priority area for novel scaffold screening. | Multiple, including CNS disorders and metabolic diseases |

| Protein-Protein Interaction (PPI) Stabilizers/Inhibitors | The rigid indole core can serve as a template to present functional groups that disrupt or stabilize key PPIs. nih.gov | Oncology, Infectious Diseases |

Application of Advanced Synthetic Methodologies for Diversification

Creating a structurally diverse library of analogs is crucial for exploring the structure-activity relationships (SAR) and identifying lead compounds. Future efforts should leverage advanced synthetic methodologies to move beyond simple substitutions and achieve greater molecular complexity and novelty.

Late-stage functionalization (LSF) represents a powerful strategy, allowing for the direct modification of the core indole skeleton or its derivatives at a late step in the synthesis. chemrxiv.org This avoids the need for lengthy de novo synthesis for each new analog. Techniques such as C-H activation can be used to introduce a variety of functional groups at multiple positions on the indole ring, rapidly expanding the accessible chemical space. chemrxiv.org Furthermore, skeletal editing or remodeling strategies, where atoms within the indole core are inserted or exchanged, offer a revolutionary approach to generating bioisosteres like quinazolines or quinoxalines from an indole precursor, which could lead to dramatic shifts in biological activity. researchgate.net

Microflow chemistry provides a means for the rapid and safe generation of highly reactive (1H-indol-3-yl)methyl electrophiles, which are often problematic in batch synthesis due to rapid side reactions. nih.gov This technology enables rapid nucleophilic substitutions to be performed under mild conditions, facilitating the synthesis of a wide range of derivatives that are otherwise difficult to access. nih.gov

Table 2: Advanced Synthetic Strategies for Analog Diversification

| Methodology | Description | Application to Indole-Carbamimidothioate Scaffold |

|---|---|---|

| Late-Stage Functionalization (LSF) | Introduction of functional groups onto a complex molecule at a late synthetic stage, often via C-H activation. chemrxiv.org | Rapidly create analogs with diverse substituents on the indole ring without re-synthesizing from scratch. |

| Skeletal Editing | Modification of the core heterocyclic scaffold itself, for instance, through nitrogen atom insertion. researchgate.net | Transform the indole core into bioisosteric quinazoline (B50416) or quinoxaline (B1680401) motifs, potentially altering target specificity. |

| Microflow Synthesis | Utilizing microreactors for rapid reactions with precise control over conditions, especially for unstable intermediates. nih.gov | Enable reactions with highly reactive indole electrophiles to attach a wide range of nucleophiles at the 3-position. |

| Multi-Component Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product containing parts of all components. benthamscience.com | Efficiently assemble complex indole derivatives by combining different building blocks in a one-pot synthesis. |

| Photoredox Catalysis | Using visible light to initiate single-electron transfer processes, enabling novel and mild bond formations. | Perform challenging cross-coupling or functionalization reactions under gentle conditions, compatible with complex functional groups. |

Integration of Multi-Omics Data in Mechanistic Studies

To fully understand the biological impact of this compound and its analogs, future research must move beyond identifying a single target and instead embrace a systems-level perspective. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular perturbations caused by a compound. mdpi.comnih.gov This approach is essential for elucidating the mechanism of action (MoA), identifying biomarkers of response, and uncovering potential off-target effects. nih.govunimi.it

By treating biological systems with a lead compound and analyzing the subsequent changes across these different molecular layers, researchers can construct a comprehensive picture of the affected pathways and networks. jci.org For example, transcriptomics (RNA-Seq) can reveal which genes are up- or down-regulated, proteomics can identify changes in protein expression and post-translational modifications, and metabolomics can show shifts in metabolic pathways. mdpi.comomicstutorials.com Integrating these datasets can bridge the gap from genotype to phenotype, providing a much deeper understanding than any single omics approach alone. nih.gov This comprehensive analysis can validate intended targets and reveal novel mechanisms that would otherwise be missed. mdpi.combiobide.com

Table 3: Role of Different Omics Technologies in Mechanistic Elucidation

| Omics Technology | Data Generated | Mechanistic Insights Provided |

|---|---|---|

| Genomics | DNA sequence, mutations, copy number variations. | Identifies genetic factors influencing drug sensitivity or resistance. omicstutorials.com |

| Transcriptomics | Gene expression levels (mRNA). | Reveals cellular signaling pathways and transcriptional networks modulated by the compound. nih.gov |

| Proteomics | Protein abundance, modifications, and interactions. | Confirms drug-target engagement and identifies downstream effects on protein signaling cascades. mdpi.com |

| Metabolomics | Levels of small molecule metabolites. | Provides a functional readout of the cellular state and highlights affected metabolic pathways. unimi.itomicstutorials.com |

| Multi-Omics Integration | A combined analysis of all the above datasets. | Constructs a comprehensive, systems-level model of the drug's mechanism of action and its overall biological impact. jci.org |

Novel Derivatization Strategies for Improved Pharmacological Profiles

The goal of derivatization is to optimize the pharmacological properties of a lead compound, enhancing its efficacy, selectivity, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). For indole-carbamimidothioates, several rational design strategies can be employed.

One promising approach is the creation of hybrid molecules, where the core scaffold is covalently linked to another pharmacophore known to have a complementary biological activity. mdpi.com For instance, linking an indole derivative to an anti-inflammatory moiety could produce a synergistic effect against inflammation-related diseases. nih.gov Another strategy involves the "tail approach," where flexible side chains are added to a core binder to pick up additional interactions with the target protein, often leading to significantly improved potency and selectivity. nih.gov

Bioisosteric replacement is another key strategy. Replacing certain functional groups with others that have similar physical or chemical properties can improve metabolic stability or reduce toxicity while retaining biological activity. For example, modifying the carbamimidothioate group or substituting atoms within the indole ring could fine-tune the compound's properties. Structure-activity relationship (SAR) studies are crucial in guiding these modifications, as seen where specific substitutions, such as chloro or methoxy (B1213986) groups on the indole ring, have been shown to significantly enhance cytotoxic activity in certain contexts. nih.govmdpi.com

Table 4: Derivatization Strategies and Their Potential Pharmacological Impact

| Strategy | Description | Desired Outcome |

|---|---|---|

| Hybrid Molecule Design | Covalently linking the indole-carbamimidothioate scaffold with another distinct pharmacophore. mdpi.com | Dual-target activity, synergistic effects, improved target specificity. |

| Bioisosteric Replacement | Substituting an atom or group with another that possesses similar properties to enhance ADME characteristics. | Improved metabolic stability, reduced toxicity, enhanced bioavailability. |

| Scaffold Hopping | Replacing the core indole scaffold with a different heterocycle while maintaining key binding interactions. | Novel intellectual property, potentially improved properties, escape from known liabilities. |

| Functional Group Modification | Systematic alteration of substituents on the indole ring and carbamimidothioate moiety. | Optimization of potency, selectivity, and solubility based on SAR. nih.gov |

| Prodrug Approach | Attaching a promoiety that is cleaved in vivo to release the active drug. | Improved solubility, enhanced membrane permeability, targeted drug delivery. |

Collaborative Research Opportunities and Interdisciplinary Approaches in Indole-Carbamimidothioate Chemistry

The complexity of modern drug discovery necessitates a departure from siloed research efforts. The rapid advancement of indole-carbamimidothioate chemistry will depend heavily on fostering collaborative and interdisciplinary research. mdpi.com Meaningful progress requires a synergistic effort between experts from various fields.

Synthetic organic chemists are needed to devise and execute novel synthetic routes for analog diversification. researchgate.net Computational chemists and structural biologists can use molecular modeling and X-ray crystallography to predict how these analogs bind to potential targets, guiding rational drug design. Pharmacologists and cell biologists are essential for designing and conducting robust in vitro and in vivo assays to determine biological activity and elucidate mechanisms of action. Finally, toxicologists and medicinal chemists must work together to evaluate the safety and optimize the drug-like properties of lead candidates.

Such interdisciplinary collaborations, often bridging academia and industry, can accelerate the translation of basic scientific discoveries into tangible therapeutic benefits. mdpi.combioengineer.org The development of shared compound libraries, open data platforms, and joint research initiatives can pool resources and expertise, overcoming challenges that are too large for any single research group to tackle alone.

Table 5: Contributions of Different Disciplines to Indole-Carbamimidothioate Research

| Discipline | Key Contributions |

|---|---|

| Synthetic Chemistry | Designs and synthesizes novel analogs; develops efficient and scalable synthetic routes. researchgate.net |

| Computational Biology & Chemistry | Performs in silico screening, molecular docking, and predictive modeling of ADME/Tox properties. mdpi.com |

| Pharmacology & Cell Biology | Conducts high-throughput screening, evaluates biological activity, elucidates mechanisms of action. |

| Structural Biology | Determines the 3D structures of compound-target complexes (e.g., via X-ray crystallography, Cryo-EM). |

| Medicinal Chemistry | Integrates biological data to guide SAR, optimizes lead compounds for potency, selectivity, and pharmacokinetics. nih.gov |

| Data Science & Bioinformatics | Analyzes and integrates large-scale multi-omics data to generate mechanistic hypotheses. biorxiv.org |

Q & A

Q. What are the recommended synthetic strategies for introducing the carbamimidothioate group into 1-methyl-1H-indol-3-yl scaffolds?

The carbamimidothioate group can be introduced via multicomponent reactions or catalytic cycloadditions. For example, Cu(OTf)₂-catalyzed [3+2] cycloaddition reactions enable efficient coupling of 1-methyl-1H-indol-3-yl acrylates with benzoquinones, yielding dihydrobenzofuran derivatives (78% yield under optimized conditions) . Alternatively, one-pot reactions using carbamimidothioate precursors (e.g., S-benzylisothiourea hydrochloride) allow rapid assembly of heterocyclic systems with high yields (>80%) . Key considerations include temperature control (e.g., 0°C for cycloadditions) and purification via column chromatography (e.g., 18% ethyl acetate in hexane) .

Q. How should researchers characterize the purity and structural integrity of 1-methyl-1H-indol-3-yl carbamimidothioate derivatives?

Combine analytical techniques:

- NMR : Use ¹H/¹³C NMR to verify substitution patterns on the indole ring and carbamimidothioate linkage. For example, upfield shifts in methyl groups (~δ 3.7 ppm) confirm N-methylation .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₁H₁₀N₃S requires m/z 216.0598) .

- TLC : Monitor reaction progress using ethyl acetate/hexane gradients (e.g., Rf = 0.5 for intermediates) .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

Focus on kinase inhibition or Wnt/β-catenin pathway modulation, given structural similarities to bisindolylmaleimides and GSK3β inhibitors like SB216763 . Key assays include:

- Kinase inhibition : Measure IC₅₀ values against GSK3β or PKC isoforms using radioactive ATP-transfer assays .

- Cell proliferation : Screen against cancer cell lines (e.g., MCF-7) via MTT assays, noting EC₅₀ values and structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal datasets. For example, SHELXTL (Bruker AXS) refines high-resolution data (<1.0 Å) to resolve torsional angles and hydrogen-bonding networks in indole derivatives . Crystallize compounds in non-polar solvents (e.g., hexane/ethyl acetate) and validate thermal parameters (B factors) to exclude disorder .

Q. What mechanistic insights explain the compound’s activity in Rho-kinase (RhoK) or calcium channel modulation?

The carbamimidothioate group may act as a hydrogen-bond donor to ATP-binding pockets or allosteric sites. For example, Ro318220 (a structural analog) inhibits RhoK by binding to its catalytic domain (Kᵢ = 17–23 nM), as shown via molecular docking and mutagenesis studies . Pair electrophysiology (e.g., patch-clamp for L-type calcium channels) with siRNA knockdown to confirm target specificity .

Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?

Perform DFT calculations (e.g., B3LYP/6-31G*) to model charge distribution and Fukui indices. The indole C3 position typically exhibits high electrophilicity (f⁺ > 0.1), favoring nucleophilic attack . Validate predictions experimentally via reaction with thiols or amines, monitoring intermediates by LC-MS .

Q. How should researchers address contradictions between theoretical and experimental data in SAR studies?

Reconcile discrepancies by:

- Re-evaluating synthesis : Confirm intermediate purity (e.g., >95% by HPLC) to exclude byproducts .

- Adjusting computational models : Incorporate solvent effects (e.g., PCM for DMSO) and compare with NMR chemical shifts (CTE analysis) .

- Biological replicates : Repeat assays with fresh compound batches to rule out degradation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.